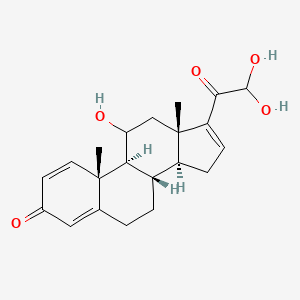
Baclofen Citric Acid Adduct
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Baclofen Citric Acid Adduct is a compound formed by the combination of baclofen and citric acid. Baclofen is a centrally acting muscle relaxant used primarily to manage spasticity. Chemically, baclofen is β-(Aminomethyl)-4-chlorobenzenepropanoic acid. Citric acid, on the other hand, is a tricarboxylic acid widely used in the pharmaceutical industry due to its biocompatibility and versatility .
Vorbereitungsmethoden
The preparation of Baclofen Citric Acid Adduct involves the reaction of baclofen with citric acid under controlled conditions. The synthetic route typically includes dissolving baclofen in a suitable solvent, followed by the addition of citric acid. The reaction mixture is then stirred at a specific temperature until the adduct is formed. The product is isolated by filtration and purified by recrystallization .
Industrial production methods for this compound are similar but scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Baclofen Citric Acid Adduct undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The adduct can undergo substitution reactions where one functional group is replaced by another.
Complexation: The compound can form complexes with metal ions, which can be used in various applications.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Baclofen Citric Acid Adduct has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to muscle relaxation and spasticity.
Medicine: Investigated for its potential therapeutic effects in treating spasticity and other neurological conditions.
Industry: Utilized in the formulation of pharmaceutical products due to its stability and efficacy
Wirkmechanismus
The mechanism of action of Baclofen Citric Acid Adduct involves the activation of gamma-aminobutyric acid (GABA) receptors. Baclofen, a GABA-B receptor agonist, binds to these receptors on pre- and post-synaptic neurons, leading to an influx of potassium ions. This causes hyperpolarization of the neuronal membrane, reducing neuronal excitability and resulting in muscle relaxation .
Vergleich Mit ähnlichen Verbindungen
Baclofen Citric Acid Adduct can be compared with other similar compounds such as:
Baclofen: The parent compound, used primarily for its muscle relaxant properties.
Citric Acid: Used widely in the pharmaceutical industry for its biocompatibility and versatility.
Other GABA Agonists: Compounds like gabapentin and pregabalin, which also target GABA receptors but have different chemical structures and mechanisms of action
The uniqueness of this compound lies in its combined properties, offering the muscle relaxant effects of baclofen and the stabilizing properties of citric acid, making it a valuable compound in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C16H16ClNO7 |
|---|---|
Molekulargewicht |
369.75 g/mol |
IUPAC-Name |
1-[3-carboxy-2-(4-chlorophenyl)propyl]-4-hydroxy-2,6-dioxopiperidine-4-carboxylic acid |
InChI |
InChI=1S/C16H16ClNO7/c17-11-3-1-9(2-4-11)10(5-14(21)22)8-18-12(19)6-16(25,15(23)24)7-13(18)20/h1-4,10,25H,5-8H2,(H,21,22)(H,23,24) |
InChI-Schlüssel |
WPKODIAMTBNTOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N(C(=O)CC1(C(=O)O)O)CC(CC(=O)O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


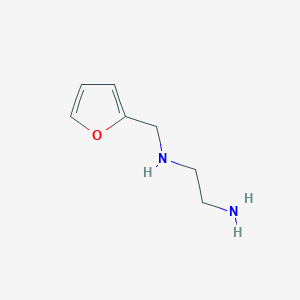
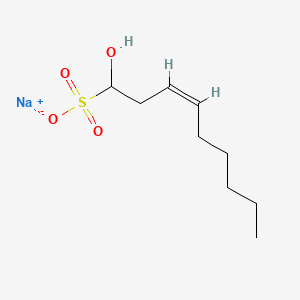
![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(1R,2R,3S,4S,5S)-2,3,4-trihydroxy-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]methoxy]oxane-3,4,5-triol](/img/structure/B13856084.png)
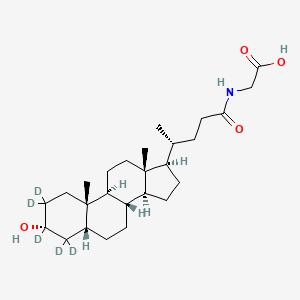

![Methyl 7-(2-methylfuran-3-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13856100.png)
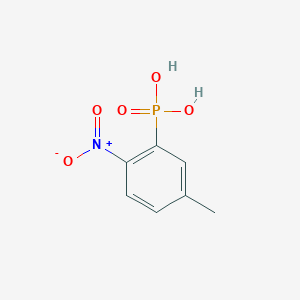
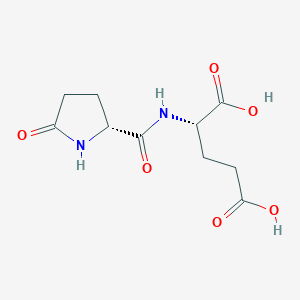
![(2S,3S,5R)-6-[[(4S,6aR,6bR,8R,8aR,9R,10R,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13856120.png)
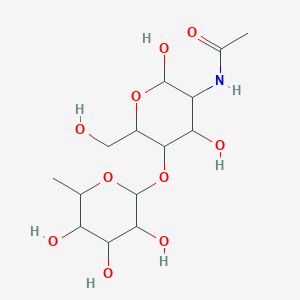

![Methyl 2-chloro-5-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B13856156.png)
![S,S'-([1,1'-Biphenyl]-4,4'-diylbis(methylene)) Dimethanesulfonothioate](/img/structure/B13856161.png)
